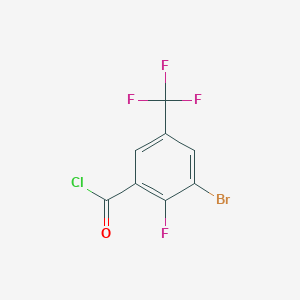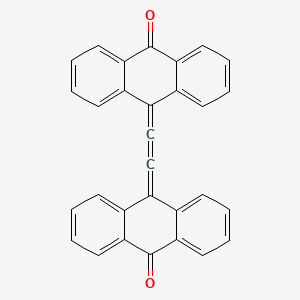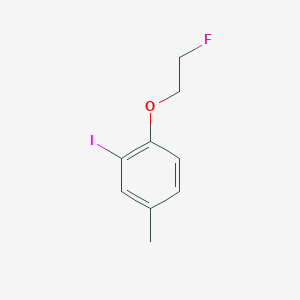
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is an organic compound characterized by the presence of a fluoroethoxy group, an iodine atom, and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenol (p-cresol) as the starting material.
Fluoroethoxylation: The hydroxyl group of 4-methylphenol is reacted with 2-fluoroethanol in the presence of a base such as potassium carbonate to form 4-methyl-2-fluoroethoxybenzene.
Iodination: The fluoroethoxy derivative is then subjected to iodination using iodine and a suitable oxidizing agent like iodic acid or hydrogen peroxide to introduce the iodine atom at the ortho position relative to the methyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., copper(I) iodide).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
- Substitution reactions yield various substituted derivatives.
- Oxidation reactions produce carboxylic acids or aldehydes.
- Reduction reactions result in deiodinated products.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of radiolabeled compounds used in positron emission tomography (PET) imaging for cancer diagnosis.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is employed in the study of enzyme-substrate interactions and the development of enzyme inhibitors.
Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene depends on its specific application:
Radiolabeled Compounds: In PET imaging, the compound acts as a tracer that binds to specific biological targets, allowing for the visualization of metabolic processes.
Enzyme Inhibition: The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation.
Comparación Con Compuestos Similares
1-Fluoro-2-(2-fluoroethoxy)ethane: Similar in structure but lacks the iodine and methyl groups.
1,1-Difluoro-2-(2-fluoroethoxy)ethane: Contains an additional fluorine atom, leading to different chemical properties.
2-Fluoroethoxybenzene: Lacks the iodine and methyl groups, resulting in different reactivity and applications.
Uniqueness: 1-(2-Fluoroethoxy)-2-iodo-4-methylbenzene is unique due to the presence of both the fluoroethoxy and iodine substituents, which confer distinct reactivity and potential for diverse applications in various scientific fields.
Propiedades
Fórmula molecular |
C9H10FIO |
|---|---|
Peso molecular |
280.08 g/mol |
Nombre IUPAC |
1-(2-fluoroethoxy)-2-iodo-4-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-7-2-3-9(8(11)6-7)12-5-4-10/h2-3,6H,4-5H2,1H3 |
Clave InChI |
DFMGJCZJVXHFTF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OCCF)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
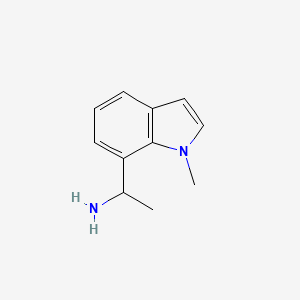
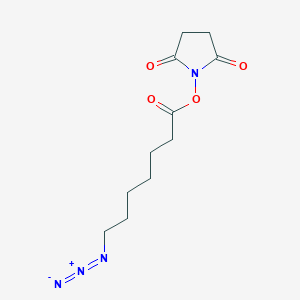
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)



